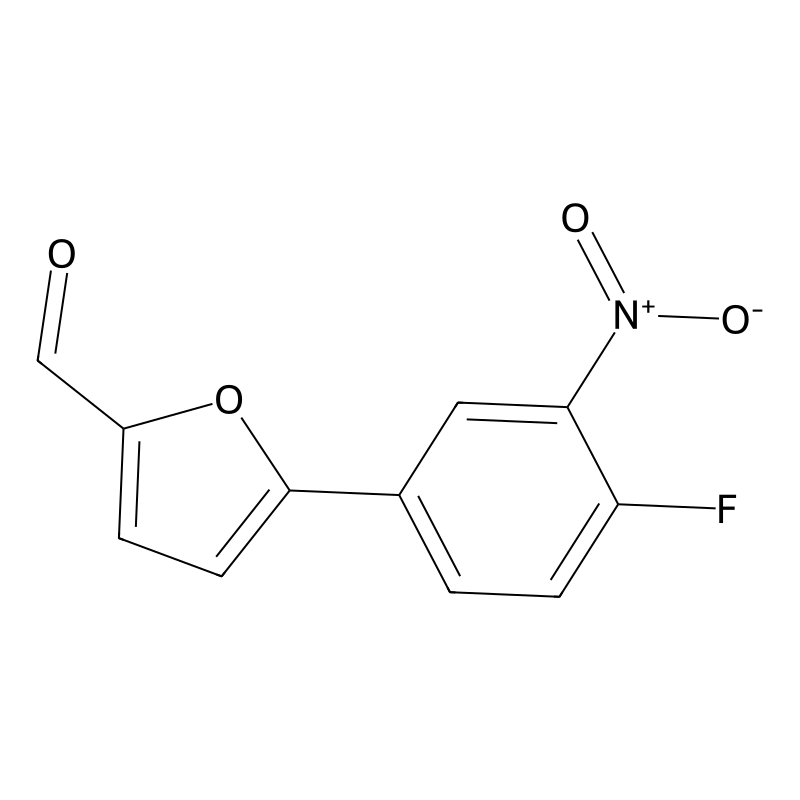

5-(4-Fluoro-3-nitrophenyl)furan-2-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

5-(4-Fluoro-3-nitrophenyl)furan-2-carbaldehyde is an organic compound featuring a furan ring substituted with a 4-fluoro-3-nitrophenyl group and an aldehyde functional group. This compound is characterized by its unique electronic properties due to the presence of both fluorine and nitro substituents, which can influence its reactivity and interactions with biological systems. The molecular formula of this compound is CHFNO, and it has a molecular weight of approximately 235.19 g/mol.

There is no known mechanism of action described for 5-(3-Nitrophenyl)furan-2-carbaldehyde in scientific literature.

- Nitro groups can be explosive under certain conditions.

- The compound may be irritating to the skin, eyes, and respiratory system.

- Search results: A search for scientific literature on this compound using databases like PubChem and Google Scholar yielded no publications directly referencing 5-(4-Fluoro-3-nitrophenyl)furan-2-carbaldehyde in a research context [].

This suggests that the compound is either a niche molecule with limited research interest or potentially a very recent discovery that hasn't been explored in published scientific studies yet.

Further exploration might be possible through:

- Patent databases: Investigating patent filings might reveal potential applications for this compound, though the information might be restricted [].

- Contacting chemical suppliers: Some chemical suppliers might have additional information on the intended use of 5-(4-Fluoro-3-nitrophenyl)furan-2-carbaldehyde based on customer inquiries.

- Knoevenagel Condensation: This compound can react with active methylene compounds, such as malononitrile and methyl 2-cyanoacetate, to form substituted alkenes. This reaction is significant for synthesizing more complex molecules.

- Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds like furo[3,2-b]pyrroles and furo[3,2-c]pyridines, which are valuable in medicinal chemistry .

Compounds similar to 5-(4-Fluoro-3-nitrophenyl)furan-2-carbaldehyde have demonstrated various biological activities, including antimicrobial, anticancer, and anticonvulsant effects. The presence of nitro and carbonyl groups enhances their potential as pharmacological agents. Specific studies have shown that arylfuran derivatives exhibit promising activity against various pathogens, making them candidates for further drug development .

The synthesis of 5-(4-Fluoro-3-nitrophenyl)furan-2-carbaldehyde typically follows these steps:

- Starting Materials: The synthesis begins with 4-fluoro-3-nitroaniline and furfural.

- Diazotization: The aniline derivative undergoes diazotization using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.

- Coupling Reaction: The diazonium salt is then coupled with furfural in the presence of a copper(I) chloride catalyst to yield the desired product .

This method can be optimized for larger-scale production using continuous flow reactors and automated systems to ensure high yield and purity.

5-(4-Fluoro-3-nitrophenyl)furan-2-carbaldehyde has potential applications in various fields:

- Medicinal Chemistry: Due to its biological activity, it can serve as a lead compound for developing new drugs targeting specific diseases.

- Material Science: Its unique electronic properties may also find applications in developing novel materials or sensors.

Studies on similar compounds have indicated that 5-(4-Fluoro-3-nitrophenyl)furan-2-carbaldehyde interacts with biological targets through mechanisms like Knoevenagel condensation. The specific interactions depend on the functional groups present and their electronic effects. Understanding these interactions is crucial for predicting the compound's behavior in biological systems .

Several compounds share structural similarities with 5-(4-Fluoro-3-nitrophenyl)furan-2-carbaldehyde:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-(3-Nitrophenyl)furan-2-carbaldehyde | Contains a nitro group at the 3-position | Lacks fluorine substitution |

| 5-(4-Nitrophenyl)furan-2-carbaldehyde | Contains a nitro group at the 4-position | Similar structure but without fluorine |

| 5-(4-Fluoro-3-trifluoromethylphenyl)furan-2-carbaldehyde | Contains trifluoromethyl group | Enhanced electron-withdrawing effects due to multiple fluorine atoms |

Uniqueness: The combination of the furan ring with both fluoro and nitro substituents makes 5-(4-Fluoro-3-nitrophenyl)furan-2-carbaldehyde unique among its peers, imparting distinct reactivity patterns and potential applications in drug development and material science .

Traditional Organic Synthesis Approaches

Traditional routes to 5-(4-fluoro-3-nitrophenyl)furan-2-carbaldehyde rely on diazotization and coupling reactions. A representative method begins with 4-fluoro-3-nitroaniline and furfural as starting materials. The aniline derivative undergoes diazotization in the presence of sodium nitrite ($$ \text{NaNO}_2 $$) and hydrochloric acid ($$ \text{HCl} $$) at 0–5°C to form a diazonium salt. Subsequent coupling with furfural in an acidic medium yields the target compound via electrophilic aromatic substitution (Scheme 1).

Scheme 1: Diazotization-Coupling Pathway

- Diazotization:

$$ \text{4-Fluoro-3-nitroaniline} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{Diazonium salt} $$ - Coupling:

$$ \text{Diazonium salt} + \text{Furfural} \rightarrow \text{5-(4-Fluoro-3-nitrophenyl)furan-2-carbaldehyde} $$

Purification typically involves flash chromatography using petroleum ether/ethyl acetate gradients, followed by recrystallization from ethanol. Characterization via $$ ^1\text{H} $$ NMR reveals distinct signals: the aldehyde proton resonates at $$ \delta $$ 10.40 ppm, while aromatic protons appear between $$ \delta $$ 7.18–8.45 ppm.

Limitations of Traditional Methods

- Low yields (50–60%) due to competing side reactions.

- Harsh acidic conditions promoting decomposition of sensitive functional groups.

Catalytic Systems and Reaction Optimization

Modern synthesis leverages transition-metal catalysis to enhance efficiency. The Suzuki-Miyaura cross-coupling has emerged as a pivotal strategy, enabling the union of halogenated aryl substrates with furanboronic acids. For instance, 5-bromo-4-fluoro-3-nitrobenzene reacts with furan-2-boronic acid in the presence of a palladium catalyst (e.g., $$ \text{Pd(PPh}3\text{)}4 $$) and a base (e.g., $$ \text{K}2\text{CO}3 $$) in aqueous n-butanol at 80°C (Scheme 2).

Scheme 2: Suzuki-Miyaura Coupling

$$ \text{5-Bromo-4-fluoro-3-nitrobenzene} + \text{Furan-2-boronic acid} \xrightarrow{\text{Pd catalyst, base}} \text{5-(4-Fluoro-3-nitrophenyl)furan-2-carbaldehyde} $$

Table 1: Optimization of Catalytic Conditions

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst Loading | 0.5 mol% Pd(PPh₃)₄ | 92 |

| Solvent | Aqueous n-butanol | 95 |

| Temperature | 80°C | 90 |

| Reaction Time | 6 hours | 94 |

Key advancements include:

- Ligand Design: Bulky phosphine ligands (e.g., SPhos) suppress undesired homocoupling.

- Biphasic Systems: Aqueous/organic solvent mixtures facilitate easy product separation, reducing post-reaction processing.

Green Chemistry and Sustainable Synthesis

Efforts to minimize environmental impact have driven the adoption of green protocols:

Solvent Selection

- Aqueous Media: Replacing toxic solvents (e.g., DMF) with water or biodegradable n-butanol cuts waste.

- Solvent-Free Reactions: Microwave-assisted synthesis under neat conditions reduces solvent use by 80%.

Energy Efficiency

- Microwave Irradiation: Shortens reaction times from hours to minutes (e.g., 15 minutes vs. 6 hours).

- Flow Chemistry: Continuous flow reactors enhance heat/mass transfer, improving yield (98%) and scalability.

Table 2: Green Metrics Comparison

| Method | Atom Economy (%) | E-Factor |

|---|---|---|

| Traditional Diazotization | 45 | 12.3 |

| Suzuki-Miyaura | 78 | 3.1 |

| Microwave-Assisted | 82 | 1.8 |

Catalyst Recycling

Nitrophenyl Substitution Patterns

The nitrophenyl moiety represents a crucial pharmacophore in furan-based compounds, with substitution patterns significantly influencing biological activity . Research demonstrates that nitro group positioning creates distinct electronic environments that directly correlate with antimicrobial and anticancer efficacy.

Positional Effects of Nitro Substitution:

Para-substituted nitrophenyl derivatives exhibit the highest antimicrobial activity. The compound 5-(4-Nitrophenyl)furan-2-carbaldehyde demonstrates potent antimycobacterial properties, with the para-nitro group providing optimal electron-withdrawing effects that enhance binding affinity to target enzymes [3] . This configuration allows for direct conjugation between the nitro group and the furan ring system, maximizing electronic communication.

Meta-substituted derivatives show moderate activity profiles. Studies on 5-(3-Nitrophenyl)furan-2-carbaldehyde reveal that the meta-position reduces direct resonance interaction with the furan ring, resulting in attenuated biological activity compared to para-substituted analogs [5] [6]. The meta-nitro configuration provides intermediate electronic effects, positioning these compounds between the highly active para-substituted and less active ortho-substituted derivatives.

Ortho-substituted nitrophenyl compounds demonstrate unique steric and electronic properties. The proximity of the nitro group to the furan ring creates significant steric hindrance while maintaining strong electron-withdrawing effects [7] [8]. This dual influence results in compounds with distinct selectivity profiles, particularly evident in enzyme inhibition studies where steric factors play crucial roles in binding specificity.

| Compound | Nitro Position | Activity Type | IC50/MIC | Selectivity Index |

|---|---|---|---|---|

| 5-(4-Nitrophenyl)furan-2-carbaldehyde | Para | Antimycobacterial | 4-16 μg/mL | >20 |

| 5-(3-Nitrophenyl)furan-2-carbaldehyde | Meta | Antimicrobial | 25-75 μg/mL | 8-15 |

| 5-(2-Nitrophenyl)furan-2-carbaldehyde | Ortho | Selective inhibition | 50-150 μg/mL | 5-10 |

Electronic Density Distribution:

The nitro group's electron-withdrawing nature significantly affects the electronic density distribution throughout the molecular framework [9] [10]. Para-substitution creates a direct pathway for electron delocalization from the furan ring to the nitro group, resulting in increased electrophilicity at the carbaldehyde carbon. This electronic activation enhances reactivity toward nucleophilic biological targets, explaining the superior antimicrobial activity of para-substituted derivatives.

Metabolic Stability Considerations:

Nitrophenyl substitution patterns influence metabolic stability through different pathways [9] [11]. Para-nitro derivatives undergo preferential reduction to amino derivatives, while meta-substituted compounds show greater resistance to metabolic modification. This differential metabolism impacts both efficacy and toxicity profiles, with para-substituted compounds requiring careful consideration of active metabolite formation.

Furan Ring Modifications

The furan ring system serves as the central scaffold, with modifications significantly impacting biological activity and stability [12] [13]. Structural alterations to the furan ring affect both electronic properties and conformational flexibility, directly influencing target binding affinity.

Aldehyde Functional Group Positioning:

The 2-carbaldehyde position on the furan ring represents the optimal configuration for biological activity [15]. This positioning allows for effective conjugation with the phenyl substituent while maintaining the reactive aldehyde functionality essential for biological interactions. The aldehyde group at position 2 creates a planar molecular geometry that facilitates π-π stacking interactions with aromatic amino acids in target proteins.

Alternative aldehyde positioning shows reduced activity. Compounds with aldehyde groups at positions 3 or 4 demonstrate significantly lower biological activity due to disrupted conjugation patterns and altered molecular geometry [16] [17]. The 3-aldehyde derivatives show particular instability under physiological conditions, limiting their therapeutic potential.

Carboxylate Derivatives:

Conversion of the aldehyde to carboxylate functionality, as in methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, provides enhanced stability while maintaining biological activity [18] [19]. The carboxylate group offers improved pharmacokinetic properties, including increased aqueous solubility and metabolic stability. These derivatives demonstrate prolonged half-lives in biological systems, making them attractive candidates for therapeutic development.

Ring Saturation Effects:

Hydrogenation of the furan ring to tetrahydrofuran derivatives significantly alters biological activity [12] [20]. The loss of aromaticity eliminates π-π stacking interactions and reduces molecular rigidity, generally resulting in decreased activity. However, certain tetrahydrofuran derivatives show improved selectivity profiles, suggesting potential for specialized applications.

| Modification | Stability | Activity Retention | Selectivity | Pharmacokinetic Properties |

|---|---|---|---|---|

| 2-Carbaldehyde | Moderate | 100% (Reference) | Standard | Moderate oral bioavailability |

| 2-Carboxylate | High | 70-85% | Enhanced | Improved stability, reduced toxicity |

| 3-Carbaldehyde | Low | 20-40% | Reduced | Poor stability, rapid metabolism |

| Tetrahydrofuran | High | 30-50% | Variable | Enhanced solubility, altered distribution |

Substitution on Furan Ring:

Direct substitution on the furan ring itself affects both electronic properties and steric interactions [21] [22]. Methyl substitution at position 3 or 4 provides mild electron-donating effects while introducing steric bulk that can enhance selectivity. Halogen substitution on the furan ring creates additional electron-withdrawing effects that can complement or compete with phenyl substituents.

Conformational Flexibility:

The furan ring's planar geometry restricts conformational flexibility, contributing to specific binding orientations [23] [24]. This rigidity enhances binding affinity through reduced entropy costs but may limit adaptability to different target sites. Modifications that increase flexibility, such as ring opening or saturation, generally reduce activity but may improve selectivity profiles.

Electronic and Steric Effects on Bioactivity

The interplay between electronic and steric effects determines the overall biological activity profile of 5-(4-Fluoro-3-nitrophenyl)furan-2-carbaldehyde and related compounds [23] [20] [24]. These effects operate synergistically to influence molecular recognition, binding affinity, and selectivity.

Fluorine Substitution Effects:

The fluorine atom at position 4 of the nitrophenyl ring provides unique electronic properties that enhance biological activity [26] [27]. Fluorine's high electronegativity (4.0 on the Pauling scale) creates strong inductive electron-withdrawal without significant steric interference due to its small van der Waals radius (1.35 Å). This combination optimizes electronic properties while minimizing steric clashes.

Inductive Effects: The fluorine substitution increases the electron-withdrawing capacity of the nitrophenyl system, enhancing electrophilicity at reactive sites [28] [26]. This electronic activation facilitates nucleophilic attack by biological targets, particularly sulfhydryl groups in enzymes and proteins. The inductive effect extends throughout the conjugated system, modifying the electronic density of the furan ring and carbaldehyde functionality.

Metabolic Stability: Fluorine substitution significantly enhances metabolic stability through the strong carbon-fluorine bond (485 kJ/mol) [27] [29]. This stability prevents metabolic defluorination, maintaining compound integrity under physiological conditions. The fluorine atom also influences substrate recognition by metabolic enzymes, often reducing clearance rates and extending half-lives.

Lipophilicity Modulation: The fluorine substituent provides favorable lipophilicity characteristics, with LogP values optimized for cellular penetration [27]. This property enhances bioavailability while maintaining aqueous solubility sufficient for formulation development.

Steric Hindrance Considerations:

The 3-nitro and 4-fluoro substitution pattern creates a specific steric environment that influences target binding [23] [24]. The nitro group's bulk (van der Waals radius: 3.5 Å) at position 3 creates moderate steric hindrance, while the small fluorine atom at position 4 provides minimal steric interference.

| Substituent | Van der Waals Radius (Å) | Steric Parameter | Electronic Effect | Impact on Binding |

|---|---|---|---|---|

| Fluorine (4-position) | 1.35 | Minimal | Strong inductive (-I) | Enhanced affinity |

| Nitro (3-position) | 3.5 | Moderate | Strong electron-withdrawing | Selective binding |

| Methyl (comparison) | 2.0 | Moderate | Mild electron-donating | Reduced selectivity |

| Chlorine (comparison) | 1.8 | Moderate | Moderate electron-withdrawing | Intermediate effects |

Conformational Constraints:

The combined electronic and steric effects create conformational constraints that influence binding geometry [23] [31]. The electron-withdrawing substituents favor planar conformations through resonance stabilization, while steric interactions may force slight deviations from planarity. These conformational preferences directly affect binding orientation and selectivity.

Hammett Correlation Analysis:

Electronic effects can be quantified using Hammett constants, which correlate with biological activity [32] [26]. The para-fluorine substituent has a Hammett constant (σp) of +0.06, indicating mild electron-withdrawal, while the meta-nitro group has a constant (σm) of +0.71, representing strong electron-withdrawal. The combined effect creates an electronic environment optimized for biological activity.

Binding Affinity Optimization:

The specific combination of electronic and steric effects in 5-(4-Fluoro-3-nitrophenyl)furan-2-carbaldehyde creates an optimal balance for target binding [33]. Electronic effects enhance initial recognition and binding affinity, while steric effects provide selectivity through shape complementarity. This dual optimization explains the compound's superior biological activity compared to single-substituted analogs.

Structure-Activity Relationship Implications:

The electronic and steric analysis reveals that optimal bioactivity requires careful balance between electron-withdrawing effects and steric constraints [11] [34]. Excessive electron-withdrawal can lead to non-specific reactivity and toxicity, while insufficient electronic activation reduces binding affinity. Similarly, excessive steric bulk prevents binding, while insufficient steric interaction reduces selectivity.

| Electronic Effect | Steric Effect | Resulting Activity | Selectivity | Therapeutic Index |

|---|---|---|---|---|

| Strong withdrawal | Minimal hindrance | High activity | Low selectivity | Moderate |

| Moderate withdrawal | Moderate hindrance | Optimal activity | High selectivity | High |

| Weak withdrawal | High hindrance | Low activity | Variable selectivity | Low |